Cas no 68779-00-0 (Benzeneacetic acid,4-hydroxy-a-[[(1Z)-3-methoxy-1-methyl-3-oxo-1-propen-1-yl]amino]-,potassium salt (1:1), (aR)-)

Benzeneacetic acid,4-hydroxy-a-[[(1Z)-3-methoxy-1-methyl-3-oxo-1-propen-1-yl]amino]-,potassium salt (1:1), (aR)- structure
68779-00-0 structure
Product name:Benzeneacetic acid,4-hydroxy-a-[[(1Z)-3-methoxy-1-methyl-3-oxo-1-propen-1-yl]amino]-,potassium salt (1:1), (aR)-
CAS No:68779-00-0
MF:C13H14NO5-.K+
MW:303.35226
CID:524551
PubChem ID:23716433

Benzeneacetic acid,4-hydroxy-a-[[(1Z)-3-methoxy-1-methyl-3-oxo-1-propen-1-yl]amino]-,potassium salt (1:1), (aR)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,4-hydroxy-a-[[(1Z)-3-methoxy-1-methyl-3-oxo-1-propen-1-yl]amino]-,potassium salt (1:1), (aR)-
    • Potassium (R(Z))-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate
    • potassium [R(Z)]-(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate
    • potassium,(2R)-2-(4-hydroxyphenyl)-2-[[(Z)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate
    • Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate
    • D-(-)-PARA-HYDROXY PHENYL GLYCINE METHYL POTASSIUM DANE SALT
    • POTASSIUM N-(1-METHOXYCARBONYL-1-PROPEN-2-YL)-.ALPHA.-AMINO-P-HYDROXYPHENYLACETATE
    • D(-) ALPHA PARAHYDROXY PHENYLGLYCINE DANE SALT METHYL POTASSIUM
    • EINECS 272-168-5
    • BENZENEACETIC ACID, 4-HYDROXY-.ALPHA.-(((1Z)-3-METHOXY-1-METHYL-3-OXO-1-PROPEN-1-YL)AMINO)-, POTASSIUM SALT (1:1), (.ALPHA.R)-
    • 31VSE1BGDA
    • DTXSID30218898
    • Q27256085
    • POTASSIUM D-(1-ETHOXYCARBONYLPROPEN-2-YL)-.ALPHA.-AMINO-P-HYDROXYPHENYLACETATE
    • UNII-31VSE1BGDA
    • BENZENEACETIC ACID, 4-HYDROXY-.ALPHA.-((3-METHOXY-1-METHYL-3-OXO-1-PROPEN-1-YL)AMINO)-, POTASSIUM SALT (1:1), (.ALPHA.R)-
    • 68779-00-0
    • Potassium[r(Z)]-(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate
    • Inchi: InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7-;/t12-;/m1./s1
    • InChI Key: HFDVONAPNRXRSV-HAPRMPPKSA-M
    • SMILES: CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+]

Computed Properties

  • Exact Mass: 303.05090403g/mol
  • Monoisotopic Mass: 303.05090403g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 364
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98.7Ų

Benzeneacetic acid,4-hydroxy-a-[[(1Z)-3-methoxy-1-methyl-3-oxo-1-propen-1-yl]amino]-,potassium salt (1:1), (aR)- Related Literature

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.